molecular formula C23H27N5O2S B11246779 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11246779
M. Wt: 437.6 g/mol
InChI Key: ZHWAJTYZNMRAID-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 3,4-dimethylbenzenesulfonyl group and a pyrimidine ring substituted with a phenyl group and a methyl group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3,4-dimethylbenzenesulfonyl group. This can be achieved by reacting piperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable precursor like 2,4-dichloro-6-methylpyrimidine. This precursor is then reacted with aniline to introduce the phenyl group.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine ring. This is typically done using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Sulfides or thiols can be formed.

    Substitution: Various alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it serves as a probe to study the interactions between small molecules and biological macromolecules. It can be used in assays to identify potential drug targets.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, it can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C23H27N5O2S/c1-17-9-10-21(15-18(17)2)31(29,30)28-13-11-27(12-14-28)23-24-19(3)16-22(26-23)25-20-7-5-4-6-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,26)

InChI Key

ZHWAJTYZNMRAID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C)C

Origin of Product

United States

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